1-Benzyl-5-aminoindazolyl-3-carboxylic acid is a chemical compound characterized by its unique structure and potential applications in scientific research. This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities. The molecular formula for 1-benzyl-5-aminoindazolyl-3-carboxylic acid is , with a molecular weight of approximately 267.28 g/mol .
1-Benzyl-5-aminoindazolyl-3-carboxylic acid can be synthesized from various starting materials, including phenylhydrazine and benzaldehyde, through a series of chemical reactions. It is classified as an indazole derivative, which is a bicyclic compound containing a five-membered ring fused to a six-membered ring. This compound exhibits properties typical of carboxylic acids due to the presence of the carboxyl functional group (-COOH) and is also associated with amine functionalities due to the amino group (-NH2) present in its structure .
The synthesis of 1-benzyl-5-aminoindazolyl-3-carboxylic acid typically involves several steps:
The molecular structure of 1-benzyl-5-aminoindazolyl-3-carboxylic acid can be represented as follows:
The compound's structure contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry .
1-Benzyl-5-aminoindazolyl-3-carboxylic acid can participate in various chemical reactions typical for both carboxylic acids and amines:
The mechanism of action for compounds like 1-benzyl-5-aminoindazolyl-3-carboxylic acid often involves interactions at the molecular level with biological targets:
1-Benzyl-5-aminoindazolyl-3-carboxylic acid has potential applications in various scientific fields:
The emergence of 1-benzyl-5-aminoindazolyl-3-carboxylic acid represents a strategic evolution in indazole-based drug design, bridging historical heterocyclic chemistry and modern receptor-targeted therapeutics. Indazole derivatives gained prominence in medicinal chemistry due to their structural resemblance to purine bases and capacity for diverse molecular interactions. Early indazole applications focused on enzyme inhibition, exemplified by xanthine oxidase (XO) inhibitors like febuxostat and topiroxostat (pyrazole and triazole derivatives, respectively). These agents demonstrated that fused bicyclic heterocycles with electron-rich nitrogen atoms could achieve high target affinity and metabolic stability [4]. However, classical scaffolds faced limitations in receptor subtype selectivity and physicochemical properties, driving interest in C3-functionalized indazoles.
The introduction of a carboxylic acid moiety at the indazole C3 position marked a pivotal innovation. This modification enhanced water solubility while providing a versatile handle for ionic or hydrogen-bonding interactions with biological targets. Simultaneously, the C5 amino group expanded opportunities for derivatization or direct participation in binding networks. The benzyl substitution at N1 emerged as a key design element, conferring steric bulk to modulate target engagement and improve pharmacokinetic profiles. This structural template—exemplified by 1-benzyl-5-aminoindazolyl-3-carboxylic acid—enabled access to three-dimensional architectures distinct from flat heterocycles, thereby improving selectivity [7]. Its molecular weight of 267.28 g/mol positions it within the optimal range for cell permeability while retaining sufficient polar surface area for aqueous solubility [1].
Table 1: Evolution of Key Indazole-Based Therapeutic Scaffolds
Compound Class | Core Structure | Target | Limitations Addressed by 1-Benzyl-5-aminoindazolyl-3-carboxylic Acid |
---|---|---|---|
Early pyrazole inhibitors (e.g., Febuxostat) | Phenylthiazole | Xanthine Oxidase | Low receptor subtype selectivity; limited hydrogen-bonding capacity |
Triazole derivatives (e.g., Topiroxostat) | [1,2,4]triazolo[4,3-a]pyridine | Xanthine Oxidase | Metabolic instability; poor solubility profiles |
Benzimidazole-based ligands | Benzo[d]imidazole | Cannabinoid receptors | Planarity leading to off-target effects |
1-Benzyl-5-aminoindazolyl-3-carboxylic acid | Indazole-3-carboxylic acid | Allosteric receptor sites | Combines 3D bulk (N1-benzyl) with directional binding (C3-COOH/C5-NH₂) |
This compound’s discovery coincided with advances in understanding allosteric receptor modulation. Unlike orthosteric inhibitors, allosteric modulators exploit topographically distinct binding pockets, offering superior subtype selectivity—a critical advantage for CNS targets like muscarinic receptors. The structural complexity of 1-benzyl-5-aminoindazolyl-3-carboxylic acid enabled precise manipulation of receptor conformational states, as demonstrated by analogous quinolone carboxylic acids (e.g., BQCA) acting as M₁ muscarinic acetylcholine receptor positive allosteric modulators [7]. Its indazole core provided a synthetically tractable platform for introducing pharmacophores tailored to intricate binding sites inaccessible to classical heterocycles.
1-Benzyl-5-aminoindazolyl-3-carboxylic acid embodies three transformative design principles in modern heterocyclic scaffold engineering: multivalent functionality, controlled rigidity, and metabolic resilience. Each moiety contributes synergistically to receptor interactions and pharmacokinetic behavior:
Table 2: Functional Contributions of Substituents in 1-Benzyl-5-aminoindazolyl-3-carboxylic Acid
Structural Element | Role in Receptor Modulation | Role in Physicochemical Optimization | Example Analogues |
---|---|---|---|
N1-Benzyl | Occupies hydrophobic subpockets; modulates allosteric transitions | Increases logP for membrane permeation | BQCA derivatives (M₁ PAMs) [7] |
C5-Amino | Hydrogen-bond donation/acceptance; derivatization handle | Balances hydrophilicity/hydrophobicity | CB₂ agonists [3] |
C3-Carboxylic Acid | Ionic interactions; metal chelation; hydrogen-bonding network | Enhances aqueous solubility and crystal packing | Xanthine oxidase inhibitors [4] |
The scaffold’s impact extends to molecular hybridization strategies. By integrating the indazole nucleus with natural product motifs (e.g., terpenes or resorcinols), researchers have generated chimeric structures that merge synthetic and biosynthetic pharmacophores. This approach exploits the C5-amino group as a tethering point for complex hydrocarbons, mimicking the strategy used in CB₂ agonist development where benzo[d]imidazoles were conjugated with adamantane or l-menthol [3]. Such hybrids leverage the indazole’s metabolic stability while incorporating the spatial complexity of natural products to probe deep receptor subpockets.
Furthermore, the carboxylic acid moiety enables prodrug innovation via acylal formation. Classical acylals (R-CH(O-CO-R′)₂) protect acidic functionalities while enhancing lipophilicity for oral absorption—a tactic employed in antivirals like adefovir dipivoxil [6]. For 1-benzyl-5-aminoindazolyl-3-carboxylic acid, diacyloxyalkyl prodrugs could mitigate potential metabolic liabilities associated with carboxylic acids, such as acyl glucuronidation. Though not directly studied for this compound, in silico models predict moderate acyl glucuronide stability (t₁/₂ > 4h at pH 7.4), reducing risks of protein adduct formation implicated in drug-induced liver injury [8].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8